

Application Notes: Effective Concentration of cGAMP Disodium for In Vitro Assays

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Compound of Interest

Compound Name: cGAMP disodium

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Introduction

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system.[1][2] Produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, cGAMP binds to and activates the Stimulator of Interferon Genes (STING) protein.[3][4][5] This activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, making the cGAS-STING pathway a key target in research areas such as oncology, immunology, and infectious diseases.[6][7]

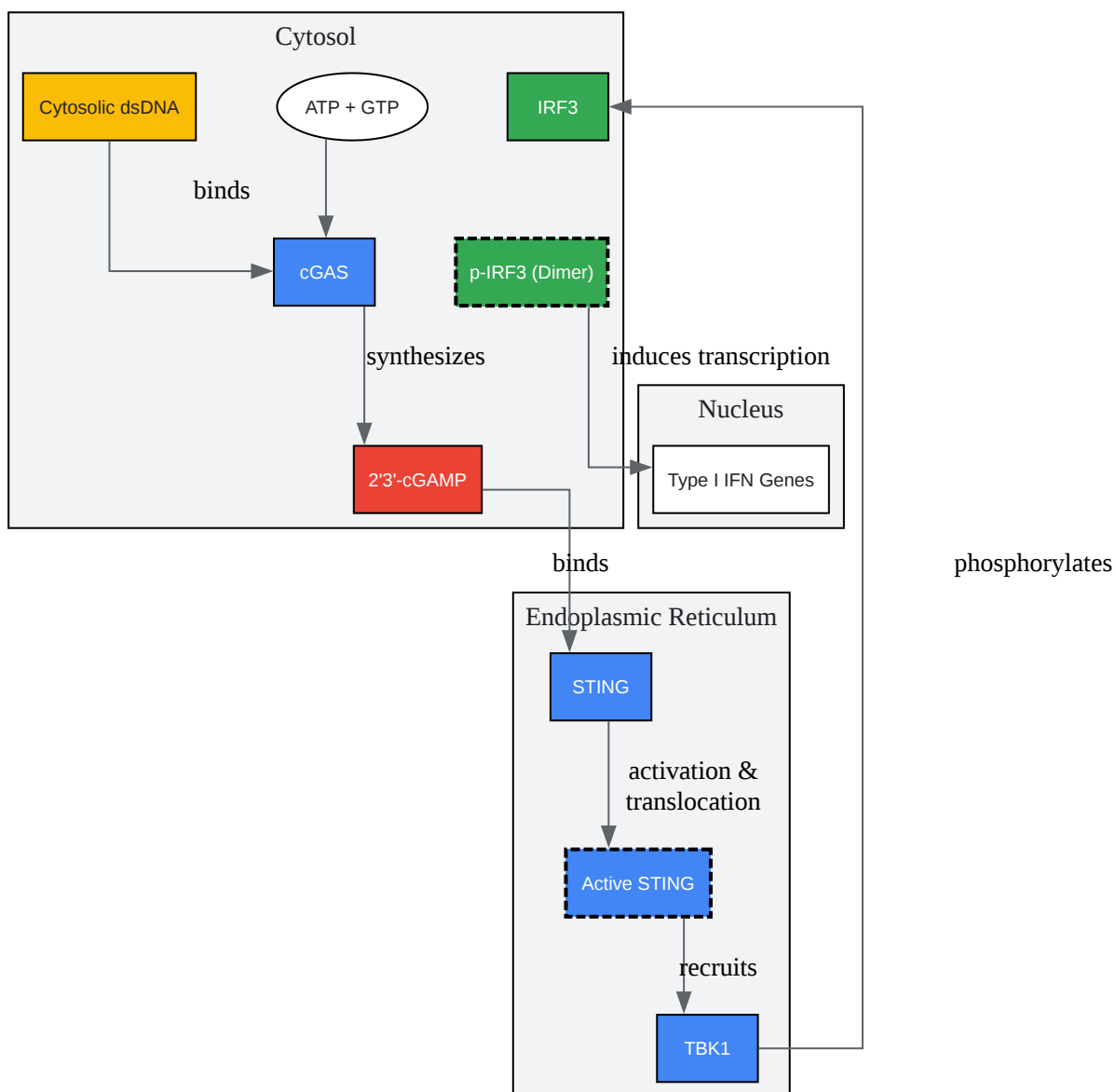
These application notes provide a guide for researchers, scientists, and drug development professionals on the effective concentrations of **cGAMP disodium** for various in vitro assays. It includes a summary of effective concentrations from the literature, detailed protocols for key experiments, and diagrams of the signaling pathway and experimental workflows.

cGAMP-STING Signaling Pathway

The activation of the STING pathway by cGAMP is a multi-step process initiated by the detection of foreign or misplaced DNA in the cell's cytoplasm.

- DNA Sensing: The enzyme cGAS binds to cytosolic double-stranded DNA (dsDNA).[3]
- cGAMP Synthesis: Upon binding DNA, cGAS catalyzes the synthesis of cGAMP from ATP and GTP.[4][8]

- **STING Activation:** cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER).^{[3][5]} This binding event induces a conformational change in STING.
- **Translocation and Kinase Recruitment:** Activated STING traffics from the ER to the Golgi apparatus.^[5] During this translocation, it recruits TANK-binding kinase 1 (TBK1).^[3]
- **Phosphorylation Cascade:** TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).^[3]
- **Gene Transcription:** Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN- β) and other inflammatory cytokines.^[3]



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Caption: The cGAS-STING signaling pathway.

Effective Concentrations of cGAMP Disodium

The optimal concentration of **cGAMP disodium** can vary significantly based on the cell type, the permeability of the cell membrane to cGAMP, and the specific assay being performed. Since cGAMP is not readily cell-permeable, in vitro assays often require a delivery method such as digitonin permeabilization, transfection reagents, or the use of STING-deficient cells reconstituted with the protein.[\[6\]](#)[\[9\]](#)

Cell Line	Assay Type	Delivery Method	Effective Concentration	EC50	Reference
L929	IFN- β Induction (qRT-PCR)	Unspecified delivery	-	15 nM - 42 nM	[1]
HEK293T	STING Oligomerization	Digitonin Permeabilization	4 μ M	-	[9]
HEK293T	STING Oligomerization	Direct addition to medium	> 100 μ M	-	[9]
THP-1	ISG Reporter Assay	Direct addition to medium	1 μ g/mL (~1.4 μ M)	-	[5]
CD14+ PBMCs	IFNB1 Upregulation	Direct addition to medium	Sub-micromolar	-	[10]
HEK293T, RAW264.7, DC2.4	STING Activation	cGAMP-STING Δ TM complex	0.025 μ g cGAMP / 1 μ g protein	-	[6]
Various	STING-dependent cytokine response	Thioester prodrug derivative	-	25 nM	[11]

Experimental Protocols

STING Activation Assay by Western Blot

This protocol is designed to assess STING activation by detecting its phosphorylation or oligomerization. It is based on methodologies for introducing cGAMP into cells that do not readily import it.^{[3][9]}

Materials:

- HEK293T cells
- DMEM medium with 10% FBS
- **cGAMP Disodium** Salt
- Digitonin
- Lysis Buffer (with protease and phosphatase inhibitors)
- SDS-PAGE gels (reducing and non-reducing)
- Antibodies: anti-phospho-STING, anti-STING, secondary antibodies

Procedure:

- Cell Culture: Seed HEK293T cells in a 12-well plate and grow to ~90% confluency.
- Cell Permeabilization & Treatment:
 - Prepare a stock solution of **cGAMP disodium** in nuclease-free water.
 - Wash cells once with Opti-MEM.
 - Prepare a treatment solution containing the desired final concentration of cGAMP (e.g., 4 μ M) and a permeabilizing agent like digitonin in Opti-MEM.^[9]
 - Alternatively, for cells with active importers or for higher concentrations, cGAMP can be added directly to the culture medium (>100 μ M).^[9]

- Incubate the cells with the treatment solution for the desired time (e.g., 1-4 hours).
- Cell Lysis:
 - Aspirate the treatment solution and wash the cells with cold PBS.
 - Add 100 μ L of cold lysis buffer to each well and incubate on ice for 15 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Western Blot Analysis:
 - For Phosphorylation: Denature the supernatant in reducing Laemmli sample buffer. Run on a standard SDS-PAGE gel and transfer to a PVDF membrane. Probe with anti-phospho-STING and total STING antibodies.
 - For Oligomerization: Denature the supernatant in non-reducing sample buffer (without β -mercaptoethanol or DTT).[9] Run on an SDS-PAGE gel, transfer, and probe with an anti-STING antibody to detect disulfide-linked oligomers.[9]

Cell-Based Reporter Assay for STING Activation

This protocol uses a reporter cell line to quantify the transcriptional response downstream of STING activation. A common choice is a cell line expressing firefly luciferase under the control of an Interferon-Stimulated Response Element (ISRE).[12]

Materials:

- THP-1-Dual™ ISG-Lucia cells (or similar reporter cell line)
- Growth medium appropriate for the cell line
- **cGAMP Disodium Salt**
- Luciferase assay reagent (e.g., QUANTI-Luc™)
- 96-well opaque white plates

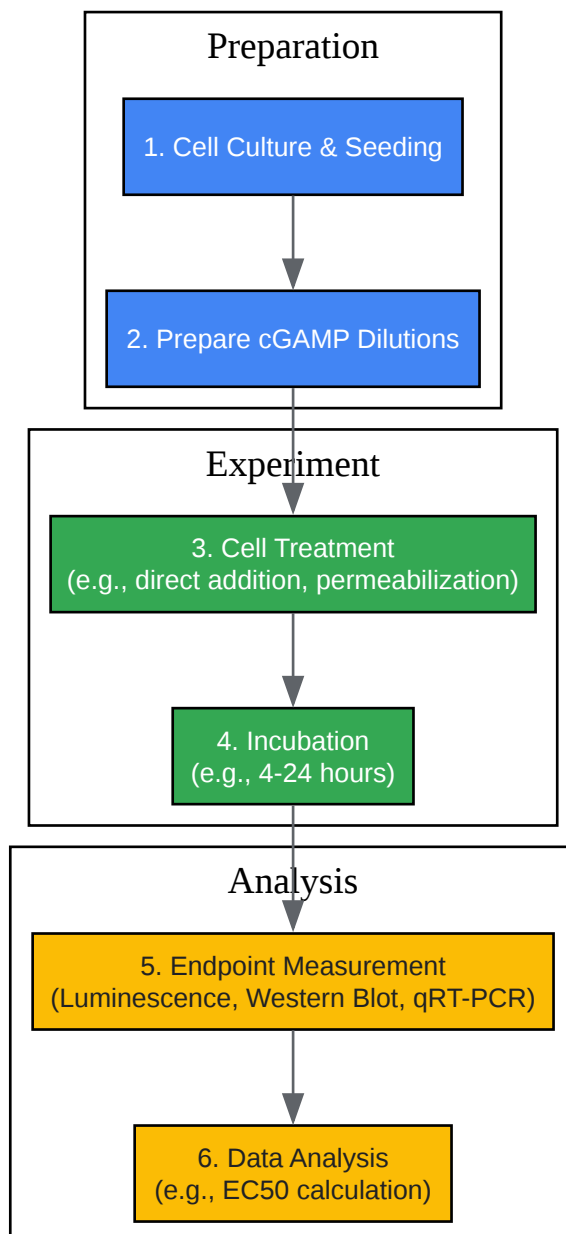
- Luminometer

Procedure:

- Cell Seeding: Seed the reporter cells into a 96-well white plate at a density recommended by the manufacturer.
- Compound Treatment:
 - Prepare a serial dilution of **cGAMP disodium** in the cell culture medium.
 - Add the cGAMP dilutions to the appropriate wells. Include a vehicle-only control. For THP-1 cells, a concentration of 1 µg/mL (~1.4 µM) has been shown to be effective.[\[5\]](#)
- Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to induce reporter gene expression (typically 4-24 hours).[\[5\]](#)[\[12\]](#) A 4-hour treatment can be sufficient to induce a robust signal.[\[12\]](#)
- Luminescence Measurement:
 - Prepare the luciferase assay reagent according to the manufacturer's protocol.
 - Add the reagent to each well.
 - Measure the luminescence signal using a microplate reader.
- Data Analysis:
 - Subtract the background luminescence from the vehicle control wells.
 - Plot the luminescence signal as a function of the cGAMP concentration.
 - Calculate the EC50 value, which represents the concentration of cGAMP that elicits a half-maximal response.

General Experimental Workflow

The following diagram outlines a generalized workflow for conducting an in vitro assay with **cGAMP disodium**.



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Caption: Generalized workflow for in vitro cGAMP assays.

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